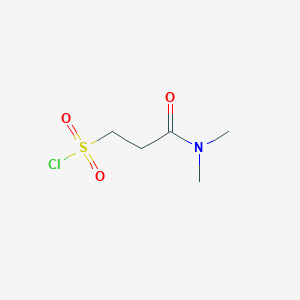

2-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride

Descripción

Propiedades

Fórmula molecular |

C5H10ClNO3S |

|---|---|

Peso molecular |

199.66 g/mol |

Nombre IUPAC |

3-(dimethylamino)-3-oxopropane-1-sulfonyl chloride |

InChI |

InChI=1S/C5H10ClNO3S/c1-7(2)5(8)3-4-11(6,9)10/h3-4H2,1-2H3 |

Clave InChI |

OPPVMWODJGZYTH-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C(=O)CCS(=O)(=O)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride typically involves the reaction of 2-chloroethanesulfonyl chloride with dimethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of 2-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride moiety () is highly electrophilic, enabling substitution with nucleophiles such as amines, alcohols, and thiols.

Reactions with Amines

-

Primary/Secondary Amines : React to form sulfonamides via displacement of chloride.

Example: Reaction with octadecylamine yields -octadecyl-2-(dimethylcarbamoyl)ethane-1-sulfonamide .

-

Aromatic Amines : Undergo similar substitutions but require elevated temperatures (50–80°C).

Reactions with Alcohols

-

In the presence of triethylamine, alcohols displace chloride to form sulfonate esters:

Example: Reaction with ethanol generates ethyl ethenesulfonate derivatives .

Hydrolysis and Solvolysis

Both functional groups hydrolyze in aqueous media, but rates differ significantly.

Mechanistic Notes :

-

Sulfonyl chloride hydrolysis proceeds via a bimolecular mechanism () with water as the nucleophile .

-

Carbamoyl chloride hydrolysis follows an pathway, forming a dimethylcarbamoyl cation intermediate .

Michael Addition Post-Substitution

After sulfonamide formation, the adjacent carbonyl group facilitates α,β-unsaturated character, enabling Michael additions:

Example : Reaction with methylamine produces 2-methylamino--octadecylethanesulfonamide via nucleophilic attack at the β-carbon .

Reactivity with Organometallic Reagents

The sulfonyl chloride group reacts with Grignard reagents (e.g., RMgX) to form sulfones:

Limitation : Carbamoyl chloride may decompose under strongly basic conditions .

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

The compound features a sulfonyl chloride functional group attached to a dimethylcarbamoyl ethane backbone. This structure contributes to its reactivity, making it an essential building block in organic synthesis. The sulfonyl chloride group can readily react with nucleophiles such as amines, alcohols, and thiols, facilitating the formation of sulfonamide derivatives and sulfonate esters .

Reagent in Organic Chemistry

2-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride serves as a crucial reagent for introducing sulfonamide groups into organic molecules. Its applications include:

- Sulfonylation Reactions : The compound acts as a sulfonylating agent, enabling the functionalization of organic substrates. This property is vital for synthesizing complex molecules with specific functional groups .

- Protection and Deprotection : It is employed in protecting and deprotecting functional groups during multi-step synthetic sequences. This selective masking capability helps control reaction pathways and minimizes side reactions .

Pharmaceutical Development

The compound's biological activity is primarily linked to its ability to modify biological molecules through acylation. It has several applications in pharmaceutical chemistry:

- Synthesis of Bioactive Compounds : 2-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride is utilized to create novel pharmaceuticals by modifying existing drug structures or synthesizing new compounds with desired biological activities.

- Drug Design : Research indicates that compounds containing sulfonyl chlorides can exhibit significant pharmacological properties. Studies focus on their interactions with various biological targets, aiming to understand their therapeutic potential.

Agrochemical Applications

The compound also finds applications in the agrochemical industry:

- Synthesis of Pesticides : It is used as an intermediate in the synthesis of various agrochemicals, including pesticides and herbicides. The ability to introduce sulfonamide functionalities enhances the efficacy of these compounds .

- Development of Plant Growth Regulators : Research into modifying plant growth regulators using this compound has shown promising results, potentially leading to improved agricultural yields and pest resistance .

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the effectiveness of 2-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride in different applications:

Mecanismo De Acción

The mechanism of action of 2-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which then reacts with nucleophiles to form the desired products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Sulfonyl Chlorides

Structural and Physicochemical Properties

The table below compares 2-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride with three analogous sulfonyl chlorides:

Key Observations:

Substituent Effects: The dimethylcarbamoyl group in the target compound introduces a polar, electron-withdrawing character, which may reduce sulfonyl chloride reactivity compared to ether-containing analogs (e.g., methoxyethoxy or oxan-4-yloxy derivatives) .

Molecular Weight :

- The target compound has a lower molecular weight (199.65 g/mol ) compared to 2-(oxan-4-yloxy)ethane-1-sulfonyl chloride (212.09 g/mol ), likely due to the bulkier tetrahydropyranyl group in the latter .

Stability :

Research Findings and Gaps

Reactivity Studies : The electron-withdrawing dimethylcarbamoyl group may slow sulfonylation kinetics compared to ether-containing analogs, warranting further kinetic studies .

Safety Data : Toxicity and environmental impact data for 2-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride are absent, highlighting a critical research gap .

Actividad Biológica

2-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride, also known as a sulfonyl chloride compound, is notable for its biological activity primarily through its ability to modify biological molecules via acylation reactions. This compound is utilized in various chemical syntheses and has implications in medicinal chemistry and biochemistry.

The biological activity of 2-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride is largely attributed to its electrophilic nature, allowing it to react with nucleophiles such as amines and alcohols. This reactivity facilitates the formation of amides and esters, which are critical in modifying proteins and other biomolecules.

Key Mechanisms:

- Acylation: The compound can acylate amino acids, leading to modifications that can alter protein function.

- Sulfation: It may also participate in sulfation reactions, introducing sulfonyl groups into organic molecules, which can enhance their solubility and reactivity.

Biological Applications

The compound's ability to modify biological molecules has led to its exploration in several applications:

- Pharmaceutical Development: It serves as an intermediate in the synthesis of biologically active compounds.

- Bioconjugation: Utilized in the development of bioconjugates for targeted drug delivery systems.

- Chemical Biology: Acts as a tool for studying protein interactions and modifications.

Research Findings

Recent studies have highlighted the compound's potential in various biological contexts:

-

Protein Modification Studies:

- Research indicates that 2-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride effectively modifies lysine residues in proteins, impacting their structure and function. This modification can lead to changes in enzymatic activity or protein stability.

-

Case Studies:

- A study demonstrated that the acylation of specific peptides using this sulfonyl chloride resulted in enhanced binding affinity to target receptors, suggesting its utility in drug design.

-

Toxicological Assessments:

- Evaluations of the compound's safety profile indicate moderate toxicity, necessitating careful handling and assessment during experimental applications.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₃ClN₂O₂S |

| Molecular Weight | 202.69 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Toxicity Level | Moderate toxicity |

Q & A

Q. What are the recommended synthetic routes for 2-(dimethylcarbamoyl)ethane-1-sulfonyl chloride, and what critical parameters influence yield?

The synthesis typically involves reacting ethane-1-sulfonyl chloride with dimethylcarbamoyl precursors, such as dimethylcarbamoyl chloride, under anhydrous conditions. Key parameters include:

- Solvent choice : Use inert solvents like dichloromethane or chloroform to minimize hydrolysis .

- Temperature control : Maintain temperatures between 0–5°C during exothermic steps to prevent side reactions .

- Catalyst optimization : Avoid dimethylformamide (DMF) as a catalyst due to the risk of forming carcinogenic byproducts like dimethylcarbamoyl chloride .

Q. How can researchers safely handle this compound given its potential hazards?

- PPE requirements : Use nitrile gloves, chemical-resistant lab coats, and full-face respirators with organic vapor cartridges .

- Ventilation : Conduct reactions in a fume hood with local exhaust ventilation to mitigate inhalation risks .

- Deactivation protocols : Quench residual sulfonyl chloride with ice-cold sodium bicarbonate solution before disposal .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

- NMR spectroscopy : and NMR confirm the presence of dimethylcarbamoyl and sulfonyl groups (e.g., sulfonyl chloride peaks at ~3.3–3.5 ppm for CH groups) .

- HPLC-MS : Quantify impurities using reverse-phase HPLC with electrospray ionization (ESI-MS) to detect hydrolyzed byproducts (e.g., sulfonic acids) .

- Elemental analysis : Verify stoichiometry via carbon, hydrogen, and nitrogen (CHN) analysis .

Advanced Research Questions

Q. How does the compound’s reactivity vary under different pH conditions, and how can this inform experimental design?

- Acidic conditions : The sulfonyl chloride group hydrolyzes rapidly to sulfonic acid, requiring pH-neutral or anhydrous environments for stability .

- Nucleophilic substitution : Reactivity with amines (e.g., in peptide coupling) is pH-dependent; optimize at pH 7–8 to balance nucleophilicity and hydrolysis rates .

Q. What mechanistic insights explain conflicting genotoxicity data in in vitro vs. in vivo studies?

- In vitro : Dimethylcarbamoyl derivatives induce DNA strand breaks and chromosomal aberrations in CHO cells but not in rat hepatocytes, suggesting tissue-specific metabolic activation .

- In vivo : Hydrolysis to less reactive metabolites (e.g., dimethylamine) may reduce genotoxicity, as seen in rodent models where nasal tumors occurred only at high exposure levels .

- Mitigation : Use lower concentrations (<1 mM) in cell-based assays to avoid artifactual DNA damage .

Q. How can researchers optimize reaction conditions to minimize carcinogenic byproducts like dimethylcarbamoyl chloride?

Q. What structural modifications could reduce toxicity while retaining sulfonyl chloride reactivity?

- Electron-withdrawing groups : Introduce fluorine at the β-position to stabilize the sulfonyl chloride moiety and reduce hydrolysis rates .

- Steric hindrance : Modify the dimethylcarbamoyl group with bulkier substituents (e.g., diethylcarbamoyl) to limit DNA adduct formation .

Data Contradiction and Validation

Q. How should researchers address discrepancies in carcinogenicity classifications between regulatory bodies?

- IARC vs. EPA : IARC classifies dimethylcarbamoyl derivatives as Group 2B (possible human carcinogens) based on rodent nasal tumors, while the EPA does not classify them due to insufficient human data. Validate findings using:

- Dose-response studies : Compare tumor incidence at exposure levels relevant to lab-scale use (e.g., 0.1–10 ppm) .

- Alternative models : Use 3D organoid cultures to bridge in vitro and in vivo results .

Q. What experimental controls are essential when studying DNA adduct formation?

- Negative controls : Include samples treated with hydrolyzed sulfonyl chloride (e.g., sulfonic acid) to distinguish adducts from background artifacts .

- Positive controls : Use methyl methanesulfonate (MMS) to benchmark DNA damage levels .

Methodological Optimization

Q. Which purification techniques maximize yield and purity for scale-up synthesis?

- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (20–50%) to isolate the product (R ~0.4) .

- Recrystallization : Dissolve in minimal hot toluene and cool to −20°C for high-purity crystals (≥98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.